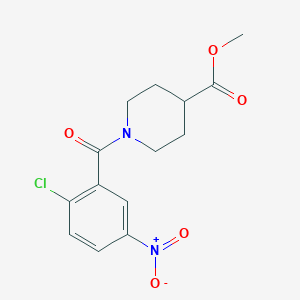![molecular formula C16H15NO B5879335 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one, also known as MPA, is a chemical compound that belongs to the family of synthetic cathinones. It is a designer drug that has been used recreationally and has gained popularity in recent years. MPA is a powerful stimulant that affects the central nervous system and has been linked to several adverse effects.
Mechanism of Action
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which results in a feeling of euphoria and increased energy. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one also acts as a norepinephrine reuptake inhibitor, which contributes to its stimulant effects.
Biochemical and Physiological Effects:
The use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been linked to several adverse effects. These include increased heart rate, blood pressure, and body temperature. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one can also cause dehydration, muscle cramps, and insomnia. Long-term use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been linked to addiction, psychosis, and other mental health disorders.
Advantages and Limitations for Lab Experiments
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has several advantages in laboratory experiments. It is a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, the use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one in laboratory experiments is limited by its potential for abuse and its adverse effects on the body.
Future Directions
Future research on 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one should focus on its potential therapeutic applications and its effects on the brain. Studies should be conducted to determine the optimal dosage and duration of treatment for 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one. Additionally, research should be conducted to identify potential side effects and ways to mitigate them. Finally, studies should be conducted to determine the potential for abuse and addiction with long-term use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one.
Conclusion:
In conclusion, 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is a powerful stimulant that has gained popularity in recent years. It has been the subject of several scientific studies due to its potential therapeutic applications. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which contributes to its stimulant effects. However, the use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is limited by its potential for abuse and its adverse effects on the body. Future research on 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one should focus on its potential therapeutic applications and its effects on the brain.
Synthesis Methods
The synthesis of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is a complex process that involves several chemical reactions. The most common method used to synthesize 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is the Friedel-Crafts reaction. In this reaction, acetophenone is reacted with 2-methylphenylamine in the presence of aluminum chloride. The resulting product is then treated with propionic anhydride to obtain 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one. Other methods of synthesis have also been reported, including the use of sodium cyanoborohydride and acetic anhydride.
Scientific Research Applications
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD). 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been used as a research tool to study the effects of dopamine on the brain.
properties
IUPAC Name |
(E)-3-(2-methylanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-7-5-6-10-15(13)17-12-11-16(18)14-8-3-2-4-9-14/h2-12,17H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGQHNHPIXRPTP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)
![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)



![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)


![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)

![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)